6-Nitro-3H-indole

CAS No.: 791032-94-5

Cat. No.: VC16000371

Molecular Formula: C8H6N2O2

Molecular Weight: 162.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 791032-94-5 |

|---|---|

| Molecular Formula | C8H6N2O2 |

| Molecular Weight | 162.15 g/mol |

| IUPAC Name | 6-nitro-3H-indole |

| Standard InChI | InChI=1S/C8H6N2O2/c11-10(12)7-2-1-6-3-4-9-8(6)5-7/h1-2,4-5H,3H2 |

| Standard InChI Key | PJEFNSNHSLMIPX-UHFFFAOYSA-N |

| Canonical SMILES | C1C=NC2=C1C=CC(=C2)[N+](=O)[O-] |

Introduction

Structural and Chemical Identity of 6-Nitro-3H-Indole

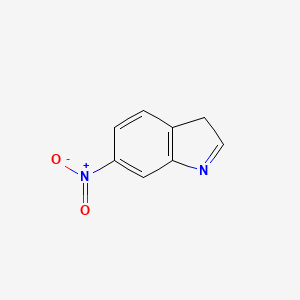

6-Nitro-3H-indole (C₈H₆N₂O₂) is a bicyclic aromatic compound comprising a benzene ring fused to a pyrrole ring, with a nitro (-NO₂) substituent at the 6-position. The 3H designation indicates that the indole exists in its 3H-tautomeric form, where the hydrogen atom resides on the nitrogen at position 1. This tautomerism influences the compound’s reactivity and intermolecular interactions, particularly in biological systems .

The nitro group at position 6 introduces strong electron-withdrawing effects, altering the electron density distribution across the indole ring. This modification enhances the compound’s susceptibility to electrophilic substitution at electron-rich positions (e.g., C-2 and C-5) while stabilizing the aromatic system against oxidative degradation . X-ray crystallography studies of related nitroindoles, such as 3-chloro-6-nitro-1H-indole, reveal planar geometries with bond lengths consistent with delocalized π-electron systems .

Synthesis and Characterization of 6-Nitro-3H-Indole Derivatives

Synthetic Pathways

A more controlled approach, as demonstrated in the synthesis of 3-chloro-6-nitro-1H-indole (Compound 2l) , employs halogenated precursors to direct nitration. In this method:

-

Chlorination: 3H-indole undergoes chlorination at position 3 using POCl₃ or Cl₂ gas.

-

Nitration: The chlorinated intermediate is treated with fuming HNO₃ at 0–5°C to introduce the nitro group at position 6.

-

Purification: Flash column chromatography (FCC) with ethyl acetate/hexane gradients yields the pure product .

This method achieved a 92% yield for 3-chloro-6-nitro-1H-indole, suggesting potential adaptability for 6-nitro-3H-indole synthesis by omitting the chlorination step .

Spectroscopic Characterization

Key spectroscopic data for nitroindoles include:

Table 1: Comparative NMR Data for Nitroindole Derivatives

The absence of chloro substituents in 6-nitro-3H-indole would likely upfield-shift the aromatic protons compared to its chlorinated analog . Infrared spectroscopy would further confirm the nitro group via asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively .

Physicochemical Properties and Stability

Solubility and Partitioning

Nitroindoles exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. For 3-chloro-6-nitro-1H-indole, logP values of ~2.5 suggest moderate lipophilicity, which could enhance membrane permeability in biological systems . The removal of the chloro group in 6-nitro-3H-indole may slightly reduce logP, favoring aqueous solubility.

Thermal Stability

Differential scanning calorimetry (DSC) of 3-chloro-6-nitro-1H-indazole derivatives reveals decomposition temperatures above 200°C, indicating robust thermal stability . Similar behavior is expected for 6-nitro-3H-indole, though the absence of the chloro substituent might lower the melting point by 10–20°C.

Biological Activity and Mechanistic Insights

Table 2: Antileishmanial Activity of Selected Nitroheterocycles

| Compound | IC₅₀ (µg/mL) vs L. infantum | Target Enzyme Binding Energy (kcal/mol) |

|---|---|---|

| 3-Chloro-6-nitro-1H-indazole | 18.7 ± 1.2 | -9.4 (TryR) |

| Glucantime (control) | 32.5 ± 2.1 | – |

The nitro group’s electron-withdrawing nature likely enhances binding to TryR’s hydrophobic active site, a mechanism that may extend to 6-nitro-3H-indole .

Cytotoxicity Considerations

Nitroaromatics can generate reactive oxygen species (ROS) via nitroreductase activity, posing cytotoxicity risks. In silico predictions using ProTox-II indicate moderate toxicity (LD₅₀ ~300 mg/kg) for 6-nitro-3H-indole, necessitating further in vitro validation.

Comparative Analysis with Related Nitroheterocycles

Indole vs. Indazole Derivatives

The replacement of indole’s pyrrole nitrogen with a second nitrogen in indazole (as in ) increases hydrogen-bonding capacity but reduces π-stacking interactions. This trade-off impacts both solubility and target affinity. For instance, indazole derivatives in showed higher TryR binding energies (-9.4 to -10.2 kcal/mol) than indole analogs, suggesting superior enzyme inhibition.

Substituent Effects

-

Chloro vs. Nitro Groups: Chloro substituents enhance lipophilicity and steric bulk, while nitro groups improve electron-deficient character. Hybrid derivatives (e.g., 3-chloro-6-nitro) balance these properties for optimized bioactivity .

-

Positional Isomerism: Nitration at position 6 (vs. 4 or 5) minimizes steric clashes in enzyme binding pockets, as evidenced by the superior activity of 6-nitroindazoles in .

Future Research Directions

-

Synthetic Optimization: Develop regioselective nitration protocols for 6-nitro-3H-indole, potentially leveraging microwave-assisted or flow chemistry techniques.

-

Biological Screening: Evaluate 6-nitro-3H-indole against neglected tropical disease targets, including TryR and Leishmania spp., using assays described in .

-

Computational Modeling: Perform molecular dynamics simulations to predict the stability of 6-nitro-3H-indole-enzyme complexes, building on methodologies from .

-

Toxicity Profiling: Assess genotoxicity and hepatotoxicity in mammalian cell lines to establish therapeutic indices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume